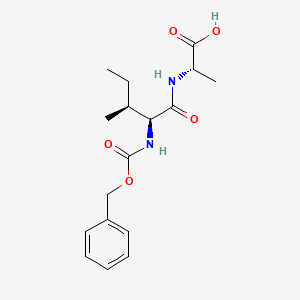
Z-Ile-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Isoleucine-Alanine-OH: is a dipeptide compound consisting of isoleucine and alanine amino acids, protected with a benzyloxycarbonyl (Z) group at the N-terminus. This compound is known for its ability to form orthorhombic microtubes, making it a valuable building block in peptide synthesis and structural studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Isoleucine-Alanine-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (isoleucine) to a resin support. The benzyloxycarbonyl (Z) group is used to protect the N-terminus of the amino acid. The second amino acid (alanine) is then coupled to the first amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed, and the dipeptide is cleaved from the resin .
Industrial Production Methods: In industrial settings, the production of Z-Isoleucine-Alanine-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions: Z-Isoleucine-Alanine-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA), piperidine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction may produce reduced forms .
Scientific Research Applications
Chemistry: Z-Isoleucine-Alanine-OH is used as a building block in peptide synthesis, enabling the creation of larger peptides and proteins. Its ability to form orthorhombic microtubes makes it valuable in structural studies and materials science .
Biology: In biological research, this compound is used to study protein-protein interactions and peptide-based drug design. Its structural properties allow for the investigation of peptide folding and stability .
Medicine: Its stability and structural properties make it a candidate for developing new drugs .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its ability to form microtubes is exploited in creating advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Z-Isoleucine-Alanine-OH involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions contribute to the compound’s ability to form stable structures and influence biological processes. The benzyloxycarbonyl (Z) group plays a crucial role in protecting the N-terminus, allowing for selective reactions and modifications .
Comparison with Similar Compounds
Z-Alanine-Isoleucine-OH: Similar dipeptide with reversed amino acid sequence.
Z-Valine-Alanine-OH: Another dipeptide with valine instead of isoleucine.
Z-Leucine-Alanine-OH: Dipeptide with leucine replacing isoleucine.
Uniqueness: Z-Isoleucine-Alanine-OH is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl (Z) group. This combination allows for the formation of orthorhombic microtubes, a property not commonly observed in other dipeptides .
Properties
CAS No. |
24787-83-5 |
|---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-4-11(2)14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
InChI Key |
ODCYXWIILYCUCZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


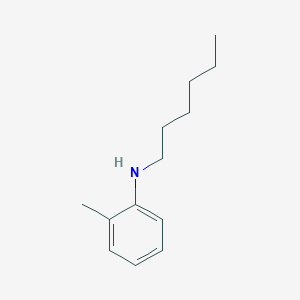
![4-[2-(4-methylpiperazin-1-yl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]benzaldehyde](/img/structure/B8513058.png)
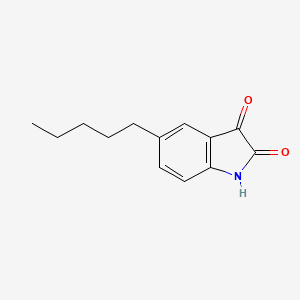
![[1-(3,4-Dimethoxyphenyl)-4-oxocyclohexyl]methyl acetate](/img/structure/B8513082.png)
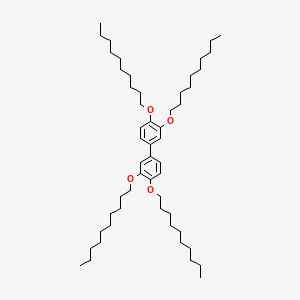
![4-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8513093.png)
![3-(Piperidin-1-yl)-[1,2,4]oxadiazol-5-yl-amine](/img/structure/B8513099.png)
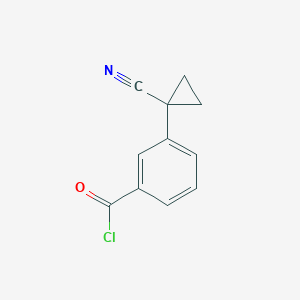
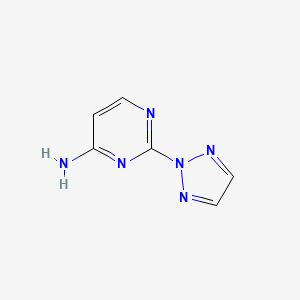
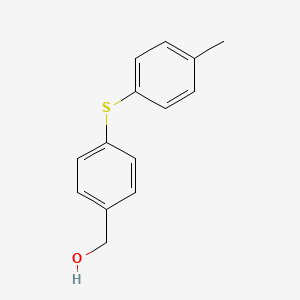
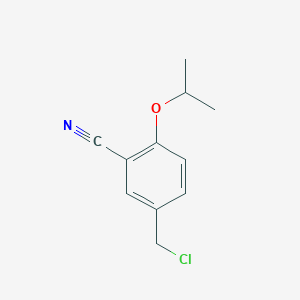
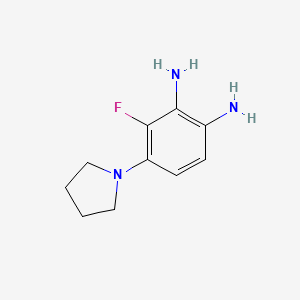
![3-[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)ethenyl]benzonitrile](/img/structure/B8513142.png)
![1-[N-methyl-N-(2,6-dimethylphenyl)-amino]-2-chloro-propane](/img/structure/B8513155.png)
